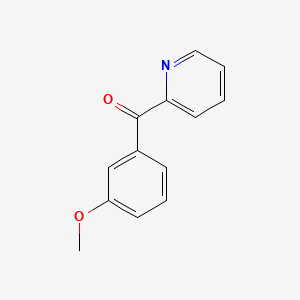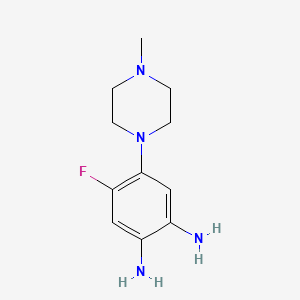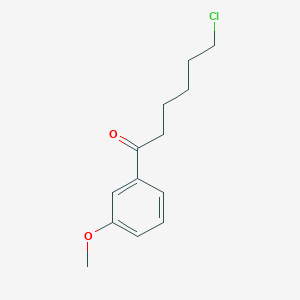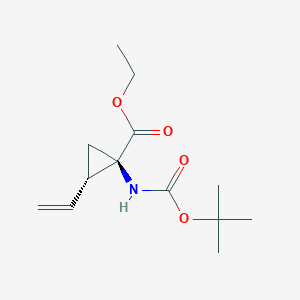
5-Quinolyl trifluoromethanesulfonate
描述
5-Quinolyl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H6F3NO3S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The trifluoromethanesulfonate group, often referred to as triflate, is known for its excellent leaving group properties in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Quinolyl trifluoromethanesulfonate typically involves the reaction of quinoline derivatives with trifluoromethanesulfonic anhydride or trifluoromethanesulfonic acid. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the acid by-products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reactions using similar reagents and conditions as in laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .
化学反应分析
Types of Reactions
5-Quinolyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triflate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Coupling Reactions: It is used in Suzuki and Heck coupling reactions due to its ability to form stable intermediates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, and nucleophiles such as amines and alcohols for substitution reactions. Typical conditions involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile or coupling partner used. For example, in Suzuki coupling reactions, the product is typically a biaryl compound .
科学研究应用
5-Quinolyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, including potential anticancer and antimicrobial agents.
Materials Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 5-Quinolyl trifluoromethanesulfonate involves its role as a leaving group in substitution and coupling reactions. The triflate group stabilizes the transition state, facilitating the formation of new bonds. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are not extensively documented .
相似化合物的比较
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the triflate group.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Trifluoromethanesulfonic Acid: A strong acid used to introduce the triflate group into organic molecules.
Uniqueness
5-Quinolyl trifluoromethanesulfonate is unique due to the presence of both the quinoline ring and the triflate group. This combination imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis and medicinal chemistry .
属性
IUPAC Name |
quinolin-5-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-5-1-4-8-7(9)3-2-6-14-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCKYCSNVTXGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467001 | |
| Record name | 5-quinolyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177734-78-0 | |
| Record name | 5-quinolyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




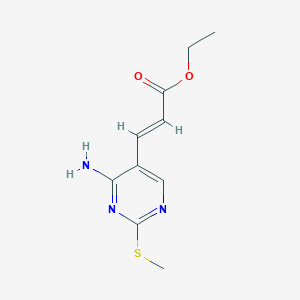
![Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B1313219.png)

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1313223.png)
